Cinnarizine

Catalog No.
S523809
CAS No.
298-57-7
M.F
C26H28N2
M. Wt
368.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnarizine

CAS Number

298-57-7

Product Name

Cinnarizine

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C26H28N2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-12,14-18,26H,13,19-22H2/b18-10+

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N

SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

750 mg/L (at 25 °C)
1.72e-03 g/L

Synonyms

1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine, Cinarizina Inkey, Cinarizina Ratiopharm, Cinarizine, Cinazière, Cinna, Cinnarizin AL, Cinnarizin Ratiopharm, Cinnarizin Siegfried, cinnarizin von ct, Cinnarizin-ratiopharm, Cinnarizine, Cinnarizine L Tartrate, Cinnarizine L-Tartrate, Cinnarizine L-Tartrate (1:1), Cinnarizine, (E)-Isomer, Cinnarizine, Dihydrochloride, Cinnipirine, Cisaken, Dihydrochloride Cinnarizine, Dimitronal, L-Tartrate, Cinnarizine, R 516, R-516, R516, Stugeron, Stugeron Forte, Von Ct, Cinnarizin

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Description

The exact mass of the compound Cinnarizine is 368.22525 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 750 mg/l (at 25 °c)1.72e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290687. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
  • Vertigo and Ménière's Disease

    Cinnarizine is one of the few medications shown to be effective in chronic treatment of vertigo and tinnitus associated with Ménière's disease. A clinical study involving 181 participants demonstrated that cinnarizine treatment reduced the frequency of moderate vertigo experiences by 65.8% and extreme vertigo by 89.8% ]. Research suggests it works by improving blood flow in the inner ear Source: MDPI (Multidisciplinary Digital Publishing Institute): .

  • Migraine Prevention

    Studies have investigated the effectiveness of cinnarizine in preventing migraines. A systematic review and meta-analysis indicated that cinnarizine significantly reduced migraine frequency and intensity compared to placebo ]. Further research is needed to confirm these findings due to the relatively small sample sizes of the included studies.

  • Other Applications

    Scientific research has explored cinnarizine for various other uses, including motion sickness, tinnitus, and certain circulatory disorders. However, more research is required to determine its definitive role in these areas.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.8

Exact Mass

368.22525

LogP

5.77 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3DI2E1X18L

Related CAS

7002-58-6 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For the treatment of vertigo/meniere's disease, nausea and vomiting, motion sickness and also useful for vestibular symptoms of other origins.

Pharmacology

Cinnarizine is an antihistamine and a calcium channel blocker. Histamines mediate a number of activities such as contraction of smooth muscle of the airways and gastrointestinal tract, vasodilatation, cardiac stimulation, secretion of gastric acid, promotion of interleukin release and chemotaxis of eosinophils and mast cells. Competitive antagonists at histamine H1 receptors may be divided into first (sedating) and second (non-sedating) generation agents. Some, such as Cinnarizine also block muscarinic acetylcholine receptors and are used as anti-emetic agents. Cinnarizine through its calcium channel blocking ability also inhibits stimulation of the vestibular system.

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07C - Antivertigo preparations
N07CA - Antivertigo preparations
N07CA02 - Cinnarizine

Mechanism of Action

Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage gated calcium channels. Cinnarizine has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

16699-20-0
298-57-7

Wikipedia

Cinnarizine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Lamie NT, Monir HH. Simultaneous Determination of Cinnarizine and
2: Scholtz AW, Ilgner J, Loader B, Pritschow BW, Weisshaar G. Cinnarizine and
3: Borukhova S, Noël T, Hessel V. Continuous-Flow Multistep Synthesis of
4: Sassene PJ, Mosgaard MD, Löbmann K, Mu H, Larsen FH, Rades T, Müllertz A.
5: Lamie NT, Yehia AM. Development of normalized spectra manipulating
6: Teggi R, Colombo B, Gatti O, Comi G, Bussi M. Fixed combination of cinnarizine
7: Abouelatta SM, Aboelwafa AA, Khalil RM, El-Gazayerly ON. Utilization of
8: Lyon RF, Rush SC, Roland JT Jr, Jethanamest D, Schwan CP, Kharon CU.
9: Salama AH, Aburahma MH. Ufasomes nano-vesicles-based lyophilized platforms for
10: Lamie NT. Comparative study of spectrophotometric methods manipulating ratio
11: Schmeel LC, Schmeel FC, Kim Y, Blaum-Feder S, Endo T, Schmidt-Wolf IG. In
12: Abdel-Fattah MM, Messiha BA, Salama AA. Assessment of the Mechanistic Role of
13: Haress NG. Cinnarizine: Comprehensive Profile. Profiles Drug Subst Excip
14: Berlin M, Przyklenk KH, Richtberg A, Baumann W, Dressman JB. Prediction of
15: Teggi R, Gatti O, Sykopetrites V, Quaglieri S, Benazzo M, Bussi M.
16: Ashrafi MR, Najafi Z, Shafiei M, Heidari K, Togha M. Cinnarizine versus
17: DiSabella MT. Cinnarizine: a promising agent for migraine prevention you may
18: Ashrafi MR, Salehi S, Malamiri RA, Heidari M, Hosseini SA, Samiei M, Tavasoli
19: Disabella MT. DUPLICATE: Cinnarizine: A Promising Agent for Migraine
20: Christiansen ML, Holm R, Kristensen J, Kreilgaard M, Jacobsen J, Abrahamsson

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